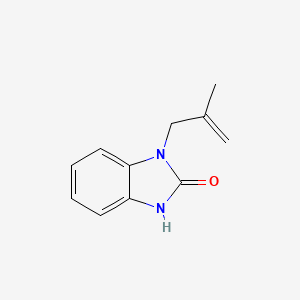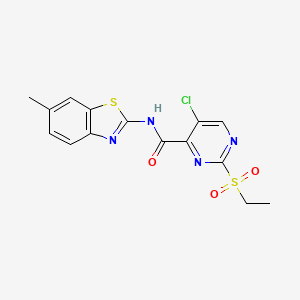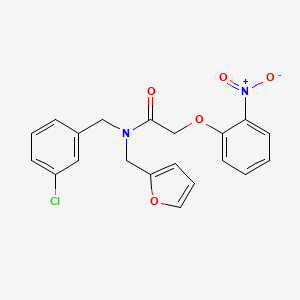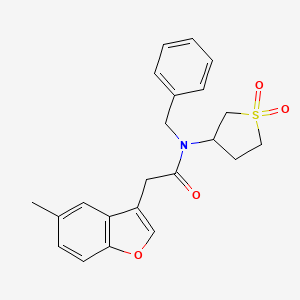
1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with a 2-methylprop-2-en-1-yl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-ylamine with o-phenylenediamine under specific conditions to form the desired benzodiazole derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to potential effects on mood and cognition. Additionally, the compound’s structure allows it to inhibit certain enzymes, which could be beneficial in treating diseases like cancer and infections .
Comparison with Similar Compounds
1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzodiazole derivatives, such as:
1H-Benzotriazole: Known for its corrosion inhibition properties.
2-Methylbenzimidazole: Studied for its antifungal and antiviral activities.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological importance.
The unique substituent (2-methylprop-2-en-1-yl) in 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6H,1,7H2,2H3,(H,12,14) |
InChI Key |
WVQWXGGOVLVMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylcyclohexyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11414391.png)
![1-{5-Chloro-4-[(2,5-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B11414394.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11414405.png)
![2-(3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantan-1-YL)acetic acid](/img/structure/B11414408.png)


![2-[(2-Chloro-6-fluorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11414416.png)
![1-(3-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11414436.png)


![1-[2-(2-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole](/img/structure/B11414446.png)

![2-{[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11414450.png)
![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11414458.png)
